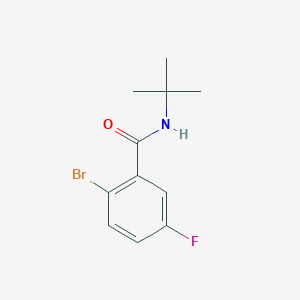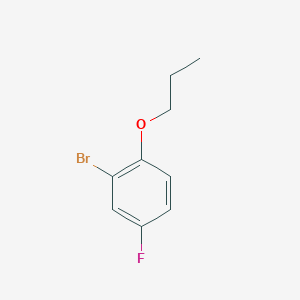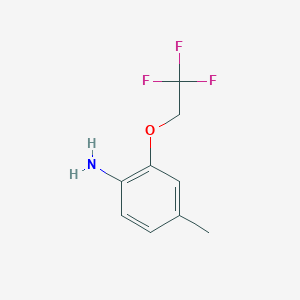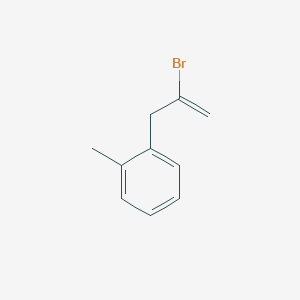
2-Bromo-3-(2-methylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(2-methylphenyl)-1-propene, also known as bromomethylstyrene, is an organic compound with a unique combination of properties that make it a highly sought-after material for scientific research. With a wide range of applications, from organic synthesis to drug delivery systems, bromomethylstyrene has become a key component in the development of new technologies.
Aplicaciones Científicas De Investigación
1. Inhibitor of Dopamine Beta-Hydroxylase
2-Bromo-3-(p-hydroxyphenyl)-1-propene, a related compound, has been identified as a mechanism-based inhibitor of dopamine beta-hydroxylase. This enzyme is crucial in the biosynthesis of norepinephrine from dopamine. The compound was found to inactivate the enzyme in a saturable, oxygen-dependent, and irreversible manner, suggesting potential for research in neurotransmitter regulation (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
2. Study of Nucleophilic Attack in Chemical Reactions
2-Bromo-3-(tri-n-butylstannyl)-1-propene has been used to study nucleophilic attack in organic chemical reactions. It demonstrated reactivity in SE′ reactions with aldehydes and radical reactions with α-bromocarbonyl compounds for C-alkylation, contributing to the understanding of organic synthesis mechanisms (Williams, Shah, Brooks, & Zorn, 2016).
3. Use in Polymerization Processes
2-Bromo-5-chloromagnesio-3-hexylthiophene, a derivative of 2-Bromo-3-(2-methylphenyl)-1-propene, is integral in the polymerization of head-to-tail poly(3-hexylthiophene) with controlled molecular weights and low polydispersity. This process is significant in the production of polymers used in electronic and photonic devices (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the formation of carbon–carbon bonds via sm cross-coupling reactions .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(2-methylphenyl)-1-propene can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Análisis Bioquímico
Biochemical Properties
2-Bromo-3-(2-methylphenyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key proteins in this pathway, this compound can alter gene expression and cellular metabolism. Additionally, this compound has been observed to affect the proliferation and differentiation of various cell types, including epithelial and neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, thereby affecting the metabolic processes they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating that its effects can persist even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in metabolic processes. These findings highlight the importance of careful dosage control when using this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes. This compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites. The interaction of this compound with these enzymes can also affect the levels of other metabolites in the body, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution of this compound within the body can significantly influence its biological effects, as different tissues may respond differently to the presence of this compound .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins. The targeting of this compound to these specific compartments is likely mediated by post-translational modifications and targeting signals that direct the compound to its sites of action .
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSEMKTHSNJNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641119 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-14-8 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

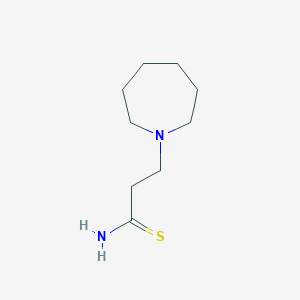
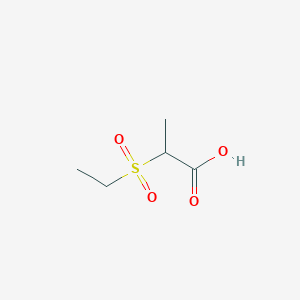
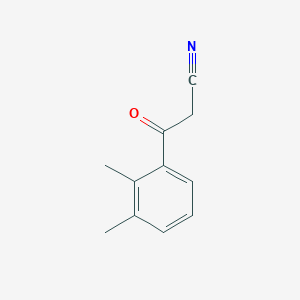

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)

